molecular formula C19H23N3O3 B12696186 Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- CAS No. 84344-43-4

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl-

Cat. No.: B12696186
CAS No.: 84344-43-4
M. Wt: 341.4 g/mol
InChI Key: MNWASBPUXFLLHK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Substituents include a phenyl group at position 4 and a 3-(2-nitrophenoxy)propyl chain at position 1.

The IUPAC name 1-[3-(2-nitrophenoxy)propyl]-4-phenylpiperazine reflects this arrangement. The numbering begins at the nitrogen atom bearing the propyl side chain, followed by the phenyl group at the opposing nitrogen. The 2-nitrophenoxy moiety consists of a phenoxy group (oxygen-linked benzene) with a nitro (-NO₂) substituent at the ortho position (carbon 2).

Systematic identifiers include:

  • CAS Registry Number : 84344-43-4
  • SMILES Notation : C1CN(CCN1CCCOC2=CC=CC=C2N+[O-])C3=CC=CC=C3
  • InChI Key : MNWASBPUXFLLHK-UHFFFAOYSA-N

These identifiers ensure unambiguous chemical communication across databases and literature.

Properties

CAS No.

84344-43-4

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

1-[3-(2-nitrophenoxy)propyl]-4-phenylpiperazine

InChI

InChI=1S/C19H23N3O3/c23-22(24)18-9-4-5-10-19(18)25-16-6-11-20-12-14-21(15-13-20)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2

InChI Key

MNWASBPUXFLLHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine

The core step involves alkylation of piperazine with a 3-(2-nitrophenoxy)propyl halide and a phenyl substituent source. The alkylating agent for the nitrophenoxy group is typically synthesized by reacting 2-nitrophenol with 3-chloropropanol or 3-bromopropanol to form 3-(2-nitrophenoxy)propyl halide.

  • Reaction conditions: The alkylation is performed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.
  • Base: Strong bases like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) are used to deprotonate piperazine and facilitate nucleophilic substitution.
  • Temperature: Typically between 80°C and 140°C to ensure reaction completion without decomposition of sensitive groups.

Sequential or One-Pot Synthesis

  • Sequential alkylation: First, one nitrogen of piperazine is alkylated with the 3-(2-nitrophenoxy)propyl halide, followed by alkylation of the second nitrogen with a phenyl halide or phenyl-containing reagent.
  • One-pot synthesis: Both alkylating agents are added sequentially or simultaneously under controlled conditions to achieve selective substitution.

Purification

  • After reaction completion, the mixture is cooled and diluted with water.
  • Extraction with organic solvents such as chloroform or ethyl acetate removes impurities.
  • Drying agents like anhydrous potassium carbonate are used to remove residual water.
  • The crude product is concentrated and recrystallized from solvents like 1,4-dioxane or ethyl acetate to yield the pure compound.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Melting Point (°C) Notes
Alkylation of piperazine with 3-(2-nitrophenoxy)propyl halide in DMF, NaOH base, 100°C, 24 h Piperazine, 3-(2-nitrophenoxy)propyl chloride, NaOH, DMF 85-90% ~195 High yield, good purity
Subsequent phenyl substitution via nucleophilic aromatic substitution or direct alkylation Phenyl halide, base, toluene, reflux 80-88% ~194-196 Efficient phenylation step
Purification by recrystallization 1,4-dioxane or ethyl acetate - - Ensures product purity

Reaction Mechanism Insights

  • The alkylation proceeds via nucleophilic substitution (S_N2) where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide.
  • The presence of the nitro group on the phenoxy ring requires mild conditions to prevent reduction or side reactions.
  • Use of non-protic solvents and strong bases favors the formation of the desired N-substituted piperazine.

Comparative Analysis of Solvents and Bases

Solvent Base Reaction Temperature Yield (%) Comments
DMF NaOH 100°C 87-88.5 High yield, good solubility
Toluene NaOH Reflux (~110°C) 88.5 Slightly higher temperature
Dimethylformamide Sodium hydride 80-120°C 85-90 Strong base, efficient reaction
DMSO K2CO3 80-100°C 80-85 Mild base, good for sensitive groups

Summary of Key Research Findings

  • The preparation of Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is best achieved via controlled alkylation of piperazine with 3-(2-nitrophenoxy)propyl halides and phenyl substituents.
  • Non-protic solvents such as DMF and toluene combined with strong bases like NaOH or NaH provide optimal yields (85-90%).
  • Reaction temperatures between 80°C and 140°C balance reaction rate and compound stability.
  • Purification by recrystallization from 1,4-dioxane or ethyl acetate yields high-purity products suitable for further applications.
  • The synthetic route is adaptable for scale-up and modification for related piperazine derivatives.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions with acylating or alkylating agents.

Reaction TypeReagents/ConditionsProductSource
AcylationAcetyl chloride, Et₃N, DCMN-Acetylated piperazine derivatives
AlkylationMethyl iodide, K₂CO₃, DMFN-Methylpiperazine derivatives
  • Mechanism : The lone pair on the piperazine nitrogen attacks electrophilic reagents (e.g., acyl chlorides or alkyl halides).

  • Impact : Acylation reduces basicity and modifies pharmacokinetic properties, as demonstrated in urea-based inhibitors .

Nitro Group Reduction

The 2-nitrophenoxy group can be reduced to an aminophenoxy group, enabling subsequent functionalization.

Reaction TypeReagents/ConditionsProductSource
Catalytic HydrogenationH₂, Pd/C, ethanol2-Aminophenoxypropyl-piperazine derivative
Chemical ReductionSnCl₂, HClIntermediate for diazonium salt formation
  • Applications : Reduced derivatives show enhanced antimicrobial activity due to increased electron density .

Electrophilic Aromatic Substitution

The nitrophenoxy aromatic ring may undergo substitution, though reactivity is limited by the electron-withdrawing nitro group.

Reaction TypeReagents/ConditionsProductSource
NitrationHNO₃, H₂SO₄Polynitro derivatives (meta-substitution)
SulfonationSO₃, H₂SO₄Sulfonated aromatic ring
  • Regioselectivity : Nitro groups direct electrophiles to meta positions .

Ether Linkage Cleavage

The propyl ether bridge is susceptible to cleavage under acidic or oxidative conditions.

Reaction TypeReagents/ConditionsProductSource
Acidic HydrolysisHBr, acetic acidPhenolic compound + 3-bromopropanol-piperazine
Oxidative CleavageOzone, DCMAldehyde/carboxylic acid fragments

Condensation and Cyclization

The compound participates in cycloaddition or ring-closure reactions.

Reaction TypeReagents/ConditionsProductSource
Thiosemicarbazone FormationHydrazinecarbothioamideThiazole-piperazine hybrids
Urea Formation1-Adamantyl isocyanate, DCMUrea-based inhibitors with enhanced solubility

Michael Addition

The α,β-unsaturated carbonyl systems (if introduced) enable conjugate addition.

Reaction TypeReagents/ConditionsProductSource
Conjugate AdditionAcrylonitrile, Et₃NPiperazine-functionalized nitriles

Pharmacophore Modification

Structural analogs of this compound have been optimized for biological activity:

Modification SiteExample ModificationBiological ImpactSource
N-4 PiperazineAcetylation47-fold increase in enzyme inhibition (IC₅₀ = 3.3 nM)
Phenyl RingHalogenation (e.g., Cl, F)Improved lipophilicity and target binding

Key Findings from Research

  • Antimicrobial Activity : N-Acylated derivatives exhibit potent activity against Mycobacterium kansasii (MIC = 4 µg/mL) .

  • Enzyme Inhibition : N-Acetylpiperazine derivatives inhibit soluble epoxide hydrolase (sEH) at nanomolar concentrations .

  • Toxicity Profile : Derivatives with lower logP values (<3.5) show reduced cytotoxicity against human cell lines .

Scientific Research Applications

Potential Applications

  • Pharmaceutical Development:
    • Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- can be used in pharmaceutical development due to its biological activity.
    • Piperazine compounds have been recognized for their diverse biological activities.
    • It can be used for further chemical modification, which is valuable in pharmaceutical development.

Piperazine Derivatives as Drugs

2-hydroxy-3-phenoxypropyl-substituted piperazines and homopiperazines have potential as drugs . These compounds are strong calcium antagonists with a pronounced cerebral antihypoxic effect, and they significantly improve the regional blood supply to the brain . They may be suitable for the therapy of cardiovascular disorders, particularly for treating acute and chronic oxygen deficiency states of the brain, such as those occurring after cerebral infarct, craniocerebral trauma, or vasospasms, and following cardiovascular failure . They may also be useful in treating syndromes with chronic oxygen deficiency states like transient ischemic attacks (TIAs), prolonged reversible ischemic neurological deficits (PRINDs), multiinfarct dementia, atherosclerotic dementia, migraine, and epilepsies .

Piperazino Group as the Tertiary Pharmacophore

Mechanism of Action

The mechanism of action of piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound may exert its effects by mitigating DNA damage caused by ionizing radiation, possibly through the scavenging of free radicals and the stabilization of cellular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Molecular Features of Selected Piperazine Derivatives
Compound Name / ID Substituents at Piperazine Positions Molecular Weight (g/mol) Key Functional Groups Biological Activity (Evidence Source)
Target Compound 1: 3-(2-Nitrophenoxy)propyl; 4: Phenyl ~375 (estimated) Nitrophenoxy, phenyl Not explicitly stated
SC212 (ChEMBL1940410) 1: 3-((4-Fluorophenyl)thio)propyl; 4: Trifluoromethylphenyl ~423 Fluorophenylthio, trifluoromethyl Atypical antipsychotic activity
HRP 392 (Compound 42) 1: 3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl; 4: 2-Methoxyphenyl ~425 Benzisoxazole, methoxyphenyl Antipsychotic with low EPS risk
SA4503 1: 3,4-Dimethoxyphenethyl; 4: 3-Phenylpropyl ~441 Dimethoxyphenyl, phenylpropyl Sigma-1 receptor agonist (antidepressant)
3f () 1: 3-(4-Triazolylphenoxy)propyl; 4: Phenyl ~375 Triazole, phenoxy Anticancer (synthesis-focused)
[125I]DEEP () 1: 2-(Diphenylmethoxy)ethyl; 4: 3-Phenylpropyl ~635 (iodinated) Diphenylmethoxy, phenylpropyl Dopamine transporter ligand
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-nitrophenoxy group contrasts with electron-donating groups like methoxy (HRP 392) or dimethoxy (SA4503), which may alter receptor binding kinetics and metabolic stability.
  • Heterocyclic Additions : Compounds like SC212 (thioether) and 3f (triazole) incorporate heterocycles, which enhance selectivity for specific receptors or enzymes .

Pharmacological Activity and Receptor Affinity

Table 2: Pharmacological Profiles of Selected Analogs
Compound Primary Target/Activity Potency/Selectivity Notes Evidence Source
Target Compound Unknown (structural similarity suggests CNS or antimicrobial roles) Hypothesized: Nitro group may confer antimicrobial or dopaminergic activity
SC212 Dopamine D2/D4 receptors High affinity (Tanimoto similarity to haloperidol derivatives)
HRP 392 5-HT2A/D2 receptors Low EPS risk in preclinical models
SA4503 Sigma-1 receptors PET tracer for neuroimaging; antidepressant
[125I]DEEP Dopamine transporters Labels amino-terminal region of DAT
Derivatives () Antimicrobial (Gram-positive bacteria) Triazole-linked analogs show moderate activity
Key Observations:
  • Antipsychotic Potential: SC212 and HRP 392 demonstrate structural similarities to the target compound but differ in substituents (e.g., benzisoxazole vs. nitrophenoxy), impacting receptor selectivity .
  • Antimicrobial Activity : The nitro group in the target compound may enhance antibacterial effects compared to triazole derivatives (), though specific data are lacking .
  • Sigma-1 Receptor Modulation: SA4503’s dimethoxyphenethyl group contrasts with the target’s nitrophenoxy chain, suggesting divergent mechanisms for CNS applications .

Biological Activity

Piperazine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antinociceptive, and receptor modulation effects. This article focuses on the biological activity of the compound Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl-, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is characterized by the presence of a piperazine ring substituted with a nitrophenoxy group and a phenyl moiety. The structural formula can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

This compound's unique structure is hypothesized to contribute to its biological activities, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study on N-phenylpiperazine derivatives showed promising results against various pathogens, including Staphylococcus aureus and Mycobacterium species. The compound 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- was tested alongside other derivatives for its effectiveness against these pathogens.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1-(3-(2-nitrophenoxy)propyl)-4-phenyl-Staphylococcus aureus15.0 µM
Other DerivativesMycobacterium kansasii15.4 µM
Other DerivativesFusarium avenaceum14.2 µM

These findings suggest that while the compound shows moderate activity, it has potential as a lead structure for further development into more potent antimicrobial agents .

Antinociceptive Effects

The antinociceptive properties of piperazine derivatives have also been explored. A study synthesized several thiazole-piperazine compounds and assessed their pain-relieving effects in animal models. Compounds similar to Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- demonstrated significant increases in pain threshold in mice, indicating their potential for developing analgesics.

Table 2: Antinociceptive Activity in Animal Models

CompoundDosage (mg/kg)Pain Relief Measurement (MPE %)
Piperazine Derivative50Increased significantly compared to control
Morphine (Control)10Standard pain relief

The results indicate that the mechanism of action may involve modulation of neuronal pathways associated with pain perception, though further research is necessary to elucidate the exact pathways involved .

Receptor Modulation

Piperazine compounds are known for their ability to interact with neurotransmitter receptors. For instance, studies have shown that certain piperazine derivatives act as selective agonists for dopamine receptors, which are crucial in various neurological functions. The modulation of these receptors can lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease.

Table 3: Receptor Activity of Piperazine Derivatives

CompoundReceptor TypeAgonist/Antagonist Activity
Piperazine DerivativeD3 Dopamine ReceptorAgonist
Other CompoundsD2 Dopamine ReceptorAntagonist

This receptor activity profile suggests that Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- could be further investigated for its neuropharmacological potential .

Conclusion and Future Directions

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- exhibits promising biological activities across various domains, particularly in antimicrobial and antinociceptive applications. The moderate efficacy observed necessitates further optimization of its structure to enhance potency and selectivity.

Future research should focus on:

  • Detailed mechanistic studies to understand the pathways involved in its biological actions.
  • Structure-activity relationship (SAR) studies to identify modifications that could enhance its efficacy.
  • In vivo studies to evaluate safety profiles and therapeutic potential in clinical settings.

Q & A

Basic: What are the standard synthetic routes for Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl-?

Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach (Scheme 2 in ) utilizes:

  • Step 1 : Reacting phenyl chloroformate with a piperazine derivative in dichloromethane (CH₂Cl₂) at room temperature (73–85% yield).
  • Step 2 : Condensation with 3-(2-nitrophenoxy)propylamine in acetonitrile (CH₃CN) at 60°C, using triethylamine (NEt₃) as a base (75–90% yield).
    Key intermediates like 1-(3-chloropropyl)-4-phenylpiperazine are often synthesized via nucleophilic substitution of 1,3-dichloropropane with arylpiperazines under reflux . Optimizing solvent polarity (e.g., CH₃CN vs. DMF) and temperature can mitigate side reactions like dimerization.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the 2-nitrophenoxy group appear as distinct multiplets (δ 7.5–8.2 ppm), while piperazine methylene protons resonate at δ 2.5–3.5 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂N₃O₃: 340.1661; observed: 340.1665) .
  • IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretch) and ether (1250–1150 cm⁻¹, C-O-C) functional groups .

Advanced: How can synthetic yields be optimized for intermediates like 1-(3-chloropropyl)-4-phenylpiperazine?

Answer:

  • Catalyst Selection : Use NaI as a catalyst in acetonitrile to enhance nucleophilic substitution rates by stabilizing transition states .
  • Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:3) to track intermediate formation.
  • Purification : Flash chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH 95:5) improves purity (>95%) . Contradictions in yields (e.g., 75–90% in vs. 60–75% in ) may arise from varying stoichiometry or solvent purity.

Advanced: What strategies are used to evaluate 5-HT1A receptor binding affinity?

Answer:

  • Radioligand Binding Assays : Use [³H]-8-OH-DPAT as a competitive ligand in rat brain membranes. Incubate test compounds (0.1–100 nM) at 25°C for 60 min, then filter and quantify bound radioactivity via scintillation counting .
  • Data Analysis : Calculate Ki values using Cheng-Prusoff equation. For example, trans-8a showed Ki = 0.028 nM for 5-HT1A vs. 2194 nM for D2 receptors, confirming selectivity .
  • Functional Assays : Measure [³⁵S]GTPγS binding to assess G-protein activation (EC₅₀ for agonists) .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl (-CF₃) to reduce oxidative metabolism. Analogs like 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine show enhanced stability (t₁/₂ > 120 min in human liver microsomes) .
  • Piperazine Ring Modifications : Introduce methyl groups at the 2- and 6-positions to sterically hinder CYP450-mediated N-dealkylation .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with 5-HT1A receptor residues (e.g., Asp116, Ser199) and prioritize synthesis .

Advanced: How to resolve contradictions in reported pharmacological data?

Answer:

  • Source Validation : Cross-reference receptor binding data (e.g., 5-HT1A Ki) from independent studies . Discrepancies may arise from membrane preparation methods (e.g., rat vs. human receptors).
  • Functional vs. Binding Assays : Confirm partial/full agonism via [³⁵S]GTPγS assays. For example, trans-8a acts as a partial agonist (Emax = 70%) despite high binding affinity (Ki = 0.028 nM) .
  • Structural Confounders : Check for stereochemical purity (e.g., cis vs. trans isomers in cyclohexylpiperazines) using chiral HPLC .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

  • MetaSite : Predicts CYP450-mediated oxidation sites (e.g., nitro reduction or piperazine N-dealkylation) based on molecular fingerprints .
  • Retrosynthetic Analysis : Tools like Pistachio/Bkms_metabolic identify labile bonds (e.g., propyl ethers) prone to hydrolysis .
  • ADMET Prediction : Use SwissADME to estimate LogP (2.8–3.5), suggesting moderate blood-brain barrier permeability .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Nitro Group Hazards : Avoid excessive heat (>100°C) to prevent decomposition into toxic NOx gases .
  • Personal Protection : Use nitrile gloves, safety goggles, and fume hoods when handling arylpiperazines (skin/eye irritants) .
  • Waste Disposal : Quench reaction mixtures with 10% NaHSO₃ before aqueous disposal to neutralize reactive intermediates .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Substituent Scanning : Synthesize analogs with varying aryl groups (e.g., 2-methoxy vs. 2-chlorophenyl) and measure 5-HT1A binding .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity. For example, electron-withdrawing groups at the 2-position enhance affinity .
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic ring distance = 6.2 Å from piperazine nitrogen) using Discovery Studio .

Advanced: What in vitro assays assess potential cardiotoxicity?

Answer:

  • hERG Inhibition : Patch-clamp assays (IC₅₀) using HEK293 cells transfected with hERG channels. Piperazine derivatives with LogP >3.5 may show higher risk .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Mitochondrial Toxicity : Measure ATP depletion in HepG2 cells via luminescence assays .

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